molecular formula C17H22F2N2OS B2702805 3,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034506-40-4

3,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2702805
CAS No.: 2034506-40-4
M. Wt: 340.43
InChI Key: YOUZJVNTJJHOLQ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound with the molecular formula C17H22F2N2OS and a molecular weight of 340.43 g/mol This compound is characterized by the presence of a benzamide core substituted with difluoro groups and a piperidine ring attached to a tetrahydrothiophene moiety

Preparation Methods

The synthesis of 3,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene group is introduced via nucleophilic substitution or addition reactions.

    Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, often using coupling reagents such as EDCI or DCC.

    Introduction of Difluoro Groups: The difluoro groups are introduced via halogenation reactions using reagents like N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, leading to the formation of substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

3,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

3,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide can be compared with similar compounds such as:

    3,4-Difluoro-N-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl}benzamide: This compound has a similar structure but with a tetrahydropyran moiety instead of tetrahydrothiophene.

    3,4-Difluoro-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methyl}benzamide: This compound features a tetrahydrothiopyran group, offering different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2OS/c18-15-2-1-13(9-16(15)19)17(22)20-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUZJVNTJJHOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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